3-(1-(2-(环己基氨基)-2-氧代乙基)-2,5-二氧代-4-苯基咪唑烷-4-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule. It contains a cyclohexylamino group, which consists of a cyclohexane ring attached to an amine group . It also has a propanoic acid group, which is a carboxylic acid consisting of a three-carbon chain .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclohexylamino group would provide a cyclic structure, while the propanoic acid group would introduce polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group could enhance its solubility in water, while the cyclohexyl group could increase its solubility in nonpolar solvents .科学研究应用
抗癌研究中的抗增殖特性
该化合物已被研究用于癌症治疗的潜力。特别是,其衍生物已被合成并评估了对各种人类癌细胞系的抗增殖活性,例如前列腺癌、结直肠腺癌、乳腺癌和肝细胞癌。这些研究在抑制癌细胞生长方面显示出有希望的结果,表明在癌症治疗中具有潜在应用 (Pantelić 等人,2021)。
抗氧化和抗炎活性
已经进行了与 3-(1-(2-(环己基氨基)-2-氧代乙基)-2,5-二氧代-4-苯基咪唑烷-4-基)丙酸相关的化合物的抗氧化和抗炎特性的研究。一项研究报告了合成表现出显着抗氧化活性的衍生物,与抗坏血酸相当,并探讨了它们的抗炎潜力 (Sahoo 等人,2011)。
在抗惊厥药物合成中的作用
已经对该化合物的苯妥英衍生物进行合成和评估以用于抗惊厥应用的研究。这些研究涉及创建各种衍生物并测试它们控制癫痫发作的有效性,这可能对开发新的抗癫痫药物产生影响 (Deodhar 等人,2009)。
药物杂质识别
在药物研究中,特别是在抗糖尿病药物的背景下,识别和表征杂质对于药物安全性至关重要。一项研究鉴别和分离了与该化合物相关的 novel 杂质,这些杂质存在于抗糖尿病药物瑞格列奈的散装药物批次中。这项研究对于确保药品的纯度和功效至关重要 (Kancherla 等人,2018)。
作用机制
属性
IUPAC Name |
3-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c24-16(21-15-9-5-2-6-10-15)13-23-18(27)20(22-19(23)28,12-11-17(25)26)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,21,24)(H,22,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZYSDGTWZQNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C(NC2=O)(CCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。